molecular formula C17H24N2O2 B2956002 Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate CAS No. 1160246-79-6

Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate

Cat. No. B2956002
CAS RN: 1160246-79-6
M. Wt: 288.391
InChI Key: JHEKXJBJPKHWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate is a chemical compound with the molecular formula C17H25ClN2O2 . It is available in the form of a hydrochloride . The compound is used for research purposes and is not intended for human use .


Molecular Structure Analysis

The molecular structure of Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate can be represented by the SMILES string: C1CC2 (CCCN (CC2)C (=O)OCC3=CC=CC=C3)NC1.Cl . This string represents the structure of the molecule in a linear format, which can be converted into a 2D or 3D molecular structure using appropriate software.


Physical And Chemical Properties Analysis

Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate has a molecular weight of 324.85 . It is typically stored at 4 degrees Celsius . The compound is in the form of an oil .

Scientific Research Applications

Safety and Hazards

The safety information for Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate indicates that it may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

benzyl 1,9-diazaspiro[4.6]undecane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-16(21-14-15-6-2-1-3-7-15)19-12-5-9-17(10-13-19)8-4-11-18-17/h1-3,6-7,18H,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEKXJBJPKHWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN(CC2)C(=O)OCC3=CC=CC=C3)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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